EGFR Biochemical Potency of 1-(3-Chlorophenyl)-N-(4-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine vs. Closest Meta-Methoxy Analog (Compound 21)
In a head-to-head biochemical panel, the para-methoxybenzyl derivative (target compound, designated compound 22) inhibited EGFR tyrosine kinase with an IC50 of 7 nM, compared to 8 nM for its closest structural analog, the meta-methoxybenzyl derivative (compound 21) [1][2]. Both compounds were tested under identical assay conditions in a radioactive filter-binding assay measuring transfer of [gamma-32P] phosphate to a Poly(Glu:Tyr) substrate [1].
| Evidence Dimension | EGFR tyrosine kinase biochemical inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 7 nM (0.007 µM) |
| Comparator Or Baseline | Compound 21 (3-methoxybenzyl analog, BDBM3020): IC50 = 8 nM (0.008 µM) |
| Quantified Difference | Target is 1.14-fold more potent (ΔIC50 = 1 nM). The difference is marginal for primary biochemical potency, warranting comparison of selectivity profiles. |
| Conditions | EGFR (Homo sapiens) enzyme assay; radioactive filter-binding (gamma-32P ATP); Novartis Pharmaceuticals; Traxler et al. 1997. |
Why This Matters
The negligible difference in primary EGFR IC50 clarifies that procurement decisions must pivot on downstream differentiation, not extrapolated potency advantages.
- [1] Traxler P, Bold G, Frei J, Lang M, Lydon N, Mett H, Buchdunger E, Meyer T, Mueller M, Furet P. Use of a pharmacophore model for the design of EGF-R tyrosine kinase inhibitors: 4-(phenylamino)pyrazolo[3,4-d]pyrimidines. J Med Chem. 1997 Oct 24;40(22):3601-16. View Source
- [2] BindingDB. BDBM3021: 3-((4-Methoxybenzyl)amino)-4-((3-chlorophenyl)amino)-1H-pyrazolo[3,4-d]pyrimidine (Compound 22). Affinity data for EGFR, v-Abl, and c-Src. Accessed 2026. View Source
